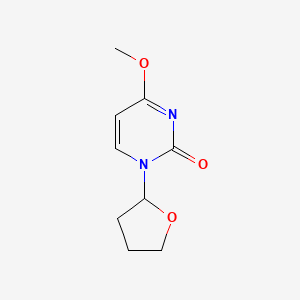
n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorene backbone, with a 4-methylphenyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide typically involves the reaction of 9h-fluorene-2-sulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, making them useful in the study of enzyme kinetics and drug design.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antibacterial agents. Sulfonamides have a long history of use as antibiotics, and derivatives of this compound are being explored for their antibacterial properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants.
Mecanismo De Acción
The mechanism of action of n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
- n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide
- n-(4-Methylphenyl)-9h-fluorene-2-sulfoxide
- n-(4-Methylphenyl)-9h-fluorene-2-sulfone
Comparison: this compound is unique due to its specific sulfonamide group attached to the fluorene backbone. The sulfoxide and sulfone derivatives differ in their oxidation states, which can affect their chemical reactivity and biological activity. The sulfonamide is generally more active as an enzyme inhibitor compared to its oxidized counterparts.
Propiedades
Número CAS |
14348-77-7 |
|---|---|
Fórmula molecular |
C20H17NO2S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C20H17NO2S/c1-14-6-8-17(9-7-14)21-24(22,23)18-10-11-20-16(13-18)12-15-4-2-3-5-19(15)20/h2-11,13,21H,12H2,1H3 |
Clave InChI |
BCMCHBBCAHPKAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)


![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)

